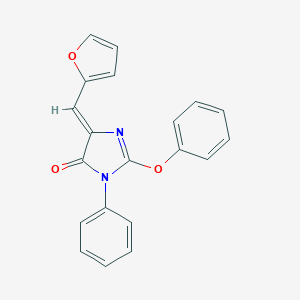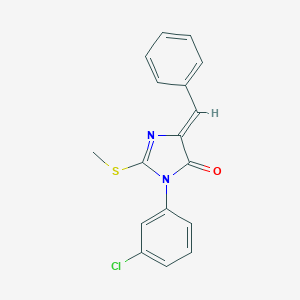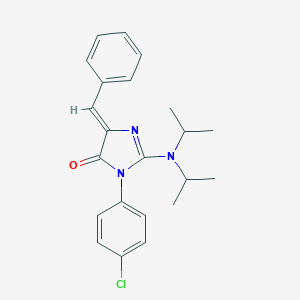
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene, also known as Br-TTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a type of triphenylpropene derivative that has a bromine atom attached to one of its phenyl groups. Br-TTP has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and biomedicine.
作用機序
The mechanism of action of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptosis pathways in cancer cells. This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. Additionally, this compound has been shown to activate the caspase cascade, leading to the cleavage of various proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer. Additionally, this compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is its ability to induce apoptosis in cancer cells with low toxicity to normal cells and tissues. Additionally, this compound is relatively easy to synthesize and can be used as a building block for the synthesis of novel organic materials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
将来の方向性
There are several potential future directions for research on (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene. One area of interest is the development of novel organic materials using this compound as a building block. These materials could have various applications in electronics, photonics, and optoelectronics. Another area of interest is the development of this compound as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties and potential applications in various fields.
合成法
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. One of the most commonly used methods involves the reaction of 1-bromo-3,3-diphenylpropene with benzene in the presence of a palladium catalyst. This reaction yields this compound as a white crystalline solid with a high yield.
科学的研究の応用
(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene has been extensively studied for its potential applications in various scientific fields. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic chemistry, this compound has been used as a reagent for various reactions, including cross-coupling reactions and C-H functionalization reactions. In biomedicine, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
(2-bromo-1,3,3-triphenylprop-1-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c28-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFZBIRKHXQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124419-91-6 |
Source


|
| Record name | 2-BROMO-1,1,3,3-TETRAPHENYL-1-PROPENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)

![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)








